molecular formula C9H6ClFN2OS B2617605 3-Chloro-4-fluoro-1-benzothiophene-2-carbohydrazide CAS No. 774586-50-4

3-Chloro-4-fluoro-1-benzothiophene-2-carbohydrazide

Cat. No.: B2617605
CAS No.: 774586-50-4
M. Wt: 244.67
InChI Key: WMCIZHGLWWYFDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-fluoro-1-benzothiophene-2-carbohydrazide is a chemical compound with the molecular formula C9H6ClFN2OS and a molecular weight of 244.68 g/mol . This compound is primarily used in research applications and is known for its unique structural properties, which include a benzothiophene ring substituted with chlorine and fluorine atoms, as well as a carbohydrazide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluoro-1-benzothiophene-2-carbohydrazide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoro-1-benzothiophene-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines .

Scientific Research Applications

3-Chloro-4-fluoro-1-benzothiophene-2-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoro-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-fluoro-1-benzothiophene-2-carbohydrazide is unique due to the presence of both chlorine and fluorine atoms on the benzothiophene ring, as well as the carbohydrazide functional group. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

3-chloro-4-fluoro-1-benzothiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2OS/c10-7-6-4(11)2-1-3-5(6)15-8(7)9(14)13-12/h1-3H,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCIZHGLWWYFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=C2Cl)C(=O)NN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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